

# Application Notes: Utilizing MM-589 for the Study of MLL Fusion Proteins

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Mixed-lineage leukemia (MLL) fusion proteins, arising from chromosomal translocations of the KMT2A gene, are potent oncogenic drivers in aggressive hematological malignancies, particularly in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). These fusion proteins are critical for the initiation and maintenance of the leukemic state. A key interaction for their oncogenic activity is the binding of the MLL N-terminal fragment to the WD repeat domain 5 (WDR5) protein. This interaction is essential for the histone methyltransferase (HMT) activity of the MLL complex, which leads to the aberrant expression of target genes such as HOXA9 and MEIS1, ultimately driving leukemogenesis.

MM-589 is a highly potent, cell-permeable, macrocyclic peptidomimetic inhibitor that specifically targets the WDR5-MLL protein-protein interaction. By disrupting this crucial interaction, MM-589 effectively inhibits the HMT activity of the MLL complex and suppresses the growth of MLL-rearranged leukemia cells. These application notes provide a comprehensive guide for utilizing MM-589 as a chemical probe to study MLL fusion proteins, including detailed protocols for key experiments and a summary of its biochemical and cellular activities.

### **Mechanism of Action**

MM-589 functions by binding with high affinity to a pocket on WDR5 that is critical for its interaction with MLL fusion proteins. This competitive inhibition prevents the assembly of a



functional MLL methyltransferase complex, thereby blocking the methylation of histone H3 at lysine 4 (H3K4). The loss of H3K4 methylation at the promoter regions of MLL target genes, such as HOXA9 and MEIS1, leads to their transcriptional repression. The downregulation of these key downstream effectors results in the inhibition of proliferation and the induction of apoptosis in MLL-rearranged leukemia cells.

Diagram of the MM-589 Signaling Pathway



Click to download full resolution via product page

Caption: Mechanism of action of MM-589 in inhibiting the MLL fusion protein pathway.

### **Quantitative Data Summary**

The following tables summarize the key in vitro activities of MM-589.

Table 1: Biochemical Activity of MM-589



| Parameter               | Target      | IC <sub>50</sub> | Kı     | Reference |
|-------------------------|-------------|------------------|--------|-----------|
| Binding Affinity        | WDR5        | 0.90 nM          | < 1 nM | _         |
| HMT Activity Inhibition | MLL Complex | 12.7 nM          | -      |           |

Table 2: Cellular Activity of MM-589 in Leukemia Cell Lines

| Cell Line | MLL Status   | Assay                     | IC <sub>50</sub> | Reference |
|-----------|--------------|---------------------------|------------------|-----------|
| MV4-11    | MLL-AF4      | Cell Growth<br>Inhibition | 0.25 μΜ          |           |
| MOLM-13   | MLL-AF9      | Cell Growth<br>Inhibition | 0.21 μΜ          |           |
| HL-60     | MLL-wildtype | Cell Growth<br>Inhibition | 8.6 μΜ           | _         |

## Experimental Protocols General Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of MM-589 on MLL-rearranged leukemia cells.

Caption: General experimental workflow for studying MM-589.

### **Protocol 1: Cell Viability Assay (MTT Assay)**

This protocol describes the determination of the half-maximal inhibitory concentration (IC<sub>50</sub>) of MM-589 in MLL-rearranged and control leukemia cell lines using an MTT assay.

#### Materials:

- MLL-rearranged human leukemia cell lines (e.g., MV4-11, MOLM-13)
- MLL-wildtype human leukemia cell line (e.g., HL-60)



- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- MM-589 (stock solution in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Microplate reader

#### Procedure:

- · Cell Seeding:
  - Culture cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO<sub>2</sub> incubator.
  - $\circ$  Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100  $\mu L$  of culture medium.
- · Compound Treatment:
  - Prepare serial dilutions of MM-589 in culture medium from a concentrated DMSO stock.
     The final DMSO concentration in the wells should be ≤ 0.1%.
  - $\circ~$  Add the diluted MM-589 or vehicle control (DMSO) to the respective wells. A typical concentration range for MM-589 is 0.01 to 10  $\mu M.$
- Incubation:
  - Incubate the plates for 4 to 7 days at 37°C in a 5% CO2 incubator.



- MTT Addition and Incubation:
  - Add 10 μL of MTT solution (5 mg/mL) to each well.
  - Incubate the plate for 4 hours at 37°C.
- Formazan Solubilization:
  - Add 100 μL of solubilization solution to each well.
  - Mix gently on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
- Absorbance Measurement:
  - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle-treated control wells.
  - Determine the IC<sub>50</sub> value by plotting the percentage of viability against the logarithm of the MM-589 concentration and fitting the data to a four-parameter logistic curve.

## Protocol 2: In Vitro Histone Methyltransferase (HMT) Assay (AlphaLISA)

This protocol outlines a method to determine the IC₅₀ of MM-589 for the inhibition of MLL HMT activity using an AlphaLISA-based assay.

#### Materials:

- Recombinant MLL core complex (MLL, WDR5, RbBP5, ASH2L)
- Biotinylated Histone H3 peptide substrate
- S-adenosyl-L-methionine (SAM)
- MM-589 (in DMSO)



- AlphaLISA anti-methyl-Histone H3 antibody-conjugated Acceptor beads
- Streptavidin-coated Donor beads
- AlphaLISA assay buffer
- 384-well white opaque assay plates
- AlphaLISA-compatible plate reader

#### Procedure:

- Reaction Setup:
  - In a 384-well plate, add the following components in this order:
    - MM-589 or DMSO vehicle control.
    - Recombinant MLL core complex.
    - Biotinylated Histone H3 peptide substrate.
  - Initiate the reaction by adding SAM.
- Enzymatic Reaction:
  - Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
- Detection:
  - Stop the reaction by adding a solution containing the AlphaLISA Acceptor beads.
  - Incubate for 60 minutes at room temperature in the dark.
  - Add the Streptavidin-coated Donor beads.
  - Incubate for 30-60 minutes at room temperature in the dark.



- Signal Reading:
  - Read the plate on an AlphaLISA-compatible plate reader (excitation at 680 nm, emission at 615 nm).
- Data Analysis:
  - Calculate the percentage of HMT activity relative to the DMSO control.
  - Determine the IC<sub>50</sub> value by plotting the percentage of activity against the logarithm of the MM-589 concentration.

## Protocol 3: Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol describes the use of ChIP-qPCR to assess the effect of MM-589 on the

 To cite this document: BenchChem. [Application Notes: Utilizing MM-589 for the Study of MLL Fusion Proteins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606097#using-mm-589-to-study-mll-fusion-proteins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com